molecular formula C20H20BrN3O4 B5418301 2-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

2-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5418301
M. Wt: 446.3 g/mol
InChI Key: IBFDQJMIZIZXNS-QGOAFFKASA-N
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Description

2-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a bromine atom, a diethylamino group, and a nitrophenyl group

Properties

IUPAC Name

2-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4/c1-3-23(4-2)20(26)18(13-14-8-7-9-15(12-14)24(27)28)22-19(25)16-10-5-6-11-17(16)21/h5-13H,3-4H2,1-2H3,(H,22,25)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFDQJMIZIZXNS-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps. One common method starts with the bromination of a suitable benzamide precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The diethylamino group is introduced through a nucleophilic substitution reaction, where diethylamine reacts with an appropriate intermediate. The nitrophenyl group is usually added via a nitration reaction, which involves the use of nitric acid and sulfuric acid as reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Diethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N,N-diethylethylamine hydrobromide
  • 2-(diethylamino)ethyl bromide hydrobromide

Uniqueness

Compared to similar compounds, 2-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, differentiates it from other brominated diethylamino compounds, potentially leading to unique applications in research and industry.

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